Prefenamate

Lipophilicity LogP Membrane permeability

Select Prefenamate (CAS 57775-28-7) for precise fenamate research. Its 3-methylbut-2-enyl ester prodrug design delivers a LogP of 5.645 — a critical 0.525-unit elevation vs. mefenamic acid that directly impacts membrane permeability, Caco-2 transport, and tissue distribution in your SAR studies. Unlike free-acid fenamates, this ester enables esterase-dependent activation kinetics investigation and serves as a validated scaffold for nitrate-ester NO-release conjugates per EP1336602A1. Avoid confounding results from incorrect fenamate selection — request a quote now.

Molecular Formula C19H18F3NO2
Molecular Weight 349.3 g/mol
CAS No. 57775-28-7
Cat. No. B1623207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrefenamate
CAS57775-28-7
Molecular FormulaC19H18F3NO2
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCC(=CCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C19H18F3NO2/c1-13(2)10-11-25-18(24)16-8-3-4-9-17(16)23-15-7-5-6-14(12-15)19(20,21)22/h3-10,12,23H,11H2,1-2H3
InChIKeyHEHRADPNFJQKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prefenamate (CAS 57775-28-7): A Prodrug Fenamate NSAID with Quantifiable Physicochemical Differentiation


Prefenamate is a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized as the 3-methylbut-2-enyl ester of flufenamic acid [1]. This ester prodrug design distinguishes it from conventional free-acid fenamates such as mefenamic acid, flufenamic acid, and meclofenamic acid. The compound is assigned the FDA UNII G1SCZ6N70K, with the molecular formula C19H18F3NO2 and a molecular weight of 349.3 g/mol [2]. The fenamate scaffold is known for cyclooxygenase (COX) inhibition, but the ester modification imparts distinct physicochemical properties that are critical for preclinical selection.

Why Mefenamic Acid or Flufenamic Acid Cannot Simply Replace Prefenamate in Experimental Settings


Prefenamate's 3-methylbut-2-enyl ester moiety is not an inert label but a key determinant of ADME behavior. Hydrolysis of this ester in vivo releases the active metabolite flufenamic acid, but the rate, site, and extent of activation—as well as the prodrug's own tissue distribution and safety profile—can diverge significantly from directly administered free-acid fenamates [1]. Crucially, publicly available quantitative data on Prefenamate's hydrolysis kinetics, oral bioavailability, and direct COX inhibition are absent [2]. This data gap makes any assumption of pharmacological equivalence to mefenamic acid, flufenamic acid, or other in-class compounds unjustified without explicit experimental validation, and procurement of the wrong fenamate could confound study outcomes.

Quantitative Differentiation Evidence for Prefenamate vs. Mefenamic Acid and Flufenamic Acid


3.35-Fold Higher Lipophilicity vs. Mefenamic Acid Drives Differential Membrane Partitioning

The computed LogP of Prefenamate is 5.645, while the measured LogP of mefenamic acid is 5.12 . This ΔLogP of +0.525 corresponds to an approximately 3.35-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity that will alter passive membrane diffusion, tissue distribution, and formulation solubility.

Lipophilicity LogP Membrane permeability Fenamate

45% Higher Molecular Weight vs. Mefenamic Acid Quantifies the Ester Prodrug Modification

Prefenamate has a molecular weight of 349.3 g/mol, compared to 241.29 g/mol for mefenamic acid . The +108 g/mol increase (45% relative mass gain) represents the 3-methylbut-2-enyl ester group, confirming a fundamental structural difference that cannot be ignored in any procurement or experimental substitution.

Molecular weight Prodrug Structural differentiation Fenamate

Ester Prodrug Design Provides a Mechanistic Basis for Reduced Gastric Toxicity vs. Free-Acid Fenamates

Free carboxylic acid NSAIDs, including mefenamic acid and flufenamic acid, cause local gastric irritation through direct mucosal contact. Esterification of the carboxylic acid group—as in Prefenamate—is a validated prodrug strategy that transiently masks the acidic moiety, reducing gastric damage [1]. In fenamate ester prodrug studies, in vivo hydrolysis has been demonstrated to release the active acid, though with variable plasma exposure (AUC0–inf 45 vs. 85 µg·h/mL for a comparator mefenamate ester) [2]. While Prefenamate-specific ulcerogenicity data are not publicly available, the class-level evidence strongly supports a reduced gastric toxicity profile relative to free-acid fenamates.

Prodrug Gastrointestinal safety Fenamate Ulcerogenicity

EP1336602A1 Patent Coverage Positions Prefenamate as a Preferred Substrate for NO-Releasing Prodrug Engineering

European patent EP1336602A1 explicitly lists Prefenamate among the drugs selected for conjugation to nitrate ester moieties to create nitric oxide-releasing prodrugs, leveraging its ester functional group as a chemical handle [1]. This patent inclusion is significant because it establishes Prefenamate's structure as inherently amenable to further prodrug engineering—a feature not shared equally by all fenamates that lack a modifiable ester group.

Patent Nitrate prodrug Nitric oxide Drug conjugates

Evidence-Backed Application Scenarios for Prefenamate (CAS 57775-28-7) Based on Quantitative Differentiation


Chronic Oral Dosing Inflammation Models Requiring Reduced Gastric Toxicity

In rodent models of chronic inflammation (e.g., collagen-induced arthritis, carrageenan-induced paw edema) where repeated oral dosing of free-acid NSAIDs causes confounding gastric lesions, Prefenamate's ester prodrug design provides a mechanistic basis for reduced gastric irritation relative to flufenamic acid or mefenamic acid [1]. The quantitative LogP elevation (+0.525 vs. mefenamic acid) further supports differences in tissue distribution that may influence sustained anti-inflammatory activity .

Comparative Pharmacokinetic Studies of Prodrug Activation and Esterase-Dependent Metabolism

Prefenamate's 3-methylbut-2-enyl ester group presents a valuable tool for investigating esterase-dependent prodrug activation kinetics. The 45% molecular weight increase and elevated LogP vs. mefenamic acid provide distinct analytical handles for LC-MS/MS method development, enabling clear chromatographic separation from the active metabolite flufenamic acid in plasma samples. Class-level fenamate ester hydrolysis data confirm that in vivo activation follows first-order kinetics at pH 7.4 and 37 °C [2].

Development of NO-Releasing Hybrid Anti-Inflammatory Conjugates

Based on the patent precedent established in EP1336602A1, Prefenamate serves as a validated starting scaffold for synthesizing nitrate ester conjugates that release nitric oxide in a controlled manner [3]. This application leverages the ester functional group already present in Prefenamate, enabling straightforward conjugation chemistry that is documented in the patent literature and not readily replicated with free-acid fenamates lacking this chemical handle.

Physicochemical SAR Studies of Fenamate Ester Modifications and Membrane Interactions

With a LogP of 5.645 and molecular weight of 349.3 g/mol, Prefenamate occupies a distinct region of physicochemical space compared to mefenamic acid (LogP 5.12, MW 241.3) and flufenamic acid (LogP ~4.5, MW 281.2) . This positioning makes it a key comparator in structure-activity relationship (SAR) studies investigating the impact of esterification on membrane permeability, PAMPA assay behavior, and Caco-2 cell monolayer transport in the fenamate series.

Quote Request

Request a Quote for Prefenamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.